molecular formula C19H18Cl2N6 B12707629 Methanimidamide, N'-(4-((2,6-dichlorophenyl)methyl)-6-(phenylamino)-1,3,5-triazin-2-yl)-N,N-dimethyl- CAS No. 205381-77-7

Methanimidamide, N'-(4-((2,6-dichlorophenyl)methyl)-6-(phenylamino)-1,3,5-triazin-2-yl)-N,N-dimethyl-

Cat. No.: B12707629
CAS No.: 205381-77-7
M. Wt: 401.3 g/mol
InChI Key: PACABDGNZHICDW-UUYOSTAYSA-N
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Description

Methanimidamide, N’-(4-((2,6-dichlorophenyl)methyl)-6-(phenylamino)-1,3,5-triazin-2-yl)-N,N-dimethyl- is a complex organic compound with a unique structure that includes a triazine ring, dichlorophenyl group, and phenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanimidamide, N’-(4-((2,6-dichlorophenyl)methyl)-6-(phenylamino)-1,3,5-triazin-2-yl)-N,N-dimethyl- typically involves multiple steps, including the formation of the triazine ring and the introduction of the dichlorophenyl and phenylamino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methanimidamide, N’-(4-((2,6-dichlorophenyl)methyl)-6-(phenylamino)-1,3,5-triazin-2-yl)-N,N-dimethyl- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted triazine compounds.

Scientific Research Applications

Methanimidamide, N’-(4-((2,6-dichlorophenyl)methyl)-6-(phenylamino)-1,3,5-triazin-2-yl)-N,N-dimethyl- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methanimidamide, N’-(4-((2,6-dichlorophenyl)methyl)-6-(phenylamino)-1,3,5-triazin-2-yl)-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Methanimidamide, N’-(4-((2,6-dichlorophenyl)methyl)-6-(phenylamino)-1,3,5-triazin-2-yl)-N,N-dimethyl- can be compared with other similar compounds, such as:

    Triazine derivatives: These compounds share the triazine ring structure and may have similar chemical properties and reactivity.

    Dichlorophenyl compounds: These compounds contain the dichlorophenyl group and may exhibit similar biological activity.

    Phenylamino compounds: These compounds include the phenylamino group and may have comparable applications in chemistry and biology.

Biological Activity

Methanimidamide, N'-(4-((2,6-dichlorophenyl)methyl)-6-(phenylamino)-1,3,5-triazin-2-yl)-N,N-dimethyl- is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a triazine ring system substituted with a dichlorophenyl group and a dimethylated methanimidamide moiety. The unique structural features contribute to its biological activity.

Property Details
Molecular Formula C16H16Cl2N4
Molecular Weight 353.23 g/mol
Solubility Soluble in organic solvents; limited aqueous solubility

The biological activity of Methanimidamide is primarily attributed to its ability to interact with specific molecular targets in biological systems. It may modulate enzyme activities or bind to cellular receptors, leading to various pharmacological effects. Research indicates that compounds with similar structures often exhibit significant biological activities due to their ability to influence signaling pathways and gene expression.

Anticancer Activity

Methanimidamide has shown promising anticancer properties in various studies. For instance, it has been evaluated against several human cancer cell lines, demonstrating notable cytotoxicity:

Cell Line IC50 (μM) Reference
HT-29 (Colon Cancer)1.79
MDA-MB-231 (Breast Cancer)0.28
A549 (Lung Cancer)1.32

In a comparative study, Methanimidamide exhibited lower IC50 values than standard chemotherapeutic agents like gefitinib, indicating its potential as an effective anticancer agent.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains:

Bacterial Strain MIC (μg/mL) Activity
MRSA12.5Strong Inhibition
E. coli25Moderate Inhibition

These results suggest that Methanimidamide could be developed further for treating infections caused by resistant bacterial strains.

Anti-inflammatory Effects

Research indicates that Methanimidamide may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in activated macrophages. This was evidenced by reduced levels of TNF-alpha and IL-6 in treated cell cultures.

Case Studies and Research Findings

  • Study on Anticancer Activity : A recent study evaluated the effects of Methanimidamide on human cancer cell lines and found it significantly inhibited cell proliferation at low concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics .
  • Antimicrobial Efficacy : In another study focusing on antimicrobial activity, Methanimidamide demonstrated significant efficacy against MRSA and other Gram-positive bacteria, highlighting its potential as a novel antibacterial agent .
  • Inflammation Modulation : A study assessing the compound's anti-inflammatory properties revealed that it effectively reduced inflammatory markers in vitro, indicating its potential application in treating inflammatory diseases .

Properties

CAS No.

205381-77-7

Molecular Formula

C19H18Cl2N6

Molecular Weight

401.3 g/mol

IUPAC Name

N'-[4-anilino-6-[(2,6-dichlorophenyl)methyl]-1,3,5-triazin-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C19H18Cl2N6/c1-27(2)12-22-18-24-17(11-14-15(20)9-6-10-16(14)21)25-19(26-18)23-13-7-4-3-5-8-13/h3-10,12H,11H2,1-2H3,(H,23,24,25,26)/b22-12-

InChI Key

PACABDGNZHICDW-UUYOSTAYSA-N

Isomeric SMILES

CN(C)/C=N\C1=NC(=NC(=N1)NC2=CC=CC=C2)CC3=C(C=CC=C3Cl)Cl

Canonical SMILES

CN(C)C=NC1=NC(=NC(=N1)NC2=CC=CC=C2)CC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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